1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole
Description
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a 3,4-dimethoxybenzoyl group at the 1-position and methyl substituents at the 3- and 5-positions of the pyrazole ring.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-7-10(2)16(15-9)14(17)11-5-6-12(18-3)13(8-11)19-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSXGZKUOWKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the acylation of 3,5-dimethylpyrazole with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Electron-withdrawing vs.
- Acylation vs. alkylation : The benzoyl group (carbonyl) in the target compound differs from benzyl () or sulfanyl () substituents, affecting electronic properties and biological interactions.
Physicochemical Properties
- Spectroscopy : IR spectra would show C=O stretching (~1650 cm⁻¹) for the benzoyl group, distinct from benzamide () or amine () functionalities. ¹H-NMR would exhibit methoxy (~3.8 ppm) and aromatic proton signals .
- Crystallography : Pyrazole derivatives (e.g., ) often form hydrogen-bonded networks, which could be studied using software like Mercury ().
Biological Activity
1-(3,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C16H19N2O4
- Molecular Weight : 303.34 g/mol
- CAS Number : Not specified in the sources.
Pharmacological Activities
The pyrazole scaffold is known for a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific compound this compound exhibits several notable pharmacological effects:
1. Anti-Cancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance:
- A study demonstrated that compounds derived from 3,5-dimethyl-1H-pyrazole exhibited significant cytotoxicity against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) with IC50 values indicating potent activity .
- The compound's mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.
2. Anti-Inflammatory Effects
Pyrazoles have been recognized for their anti-inflammatory properties:
- In animal models, compounds similar to this compound have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin. These compounds reduce edema and inflammation markers in carrageenan-induced models .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively:
- Studies have reported that certain pyrazole compounds exhibit activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting their use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
- Modulation of Signaling Pathways : These compounds can influence pathways such as NF-kB and MAPK that are pivotal in inflammation and cancer progression.
Case Studies
Several studies have evaluated the efficacy of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
